![molecular formula C19H16ClNO3 B609977 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid CAS No. 1467057-23-3](/img/structure/B609977.png)
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid
Overview
Description
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid, also known as PF-06409577, is a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK) . AMPK is a master regulator of cellular energetics which coordinates metabolism by phosphorylating a plethora of substrates throughout the cell .
Scientific Research Applications
Reduction of Inflammatory Response
PF-06409577 has been found to reduce the inflammatory response in macrophages . This compound activates AMPK in macrophages, which leads to a reduction in the inflammatory pathways .
Cholesterol Synthesis Inhibition
PF-06409577 inhibits cholesterol synthesis in macrophages . This is significant as it could potentially help in the treatment of conditions related to high cholesterol levels .
Atherosclerosis Treatment
The compound has been used in research for the treatment of atherosclerosis . It has been found to reduce atherosclerosis in mice via myeloid AMPK b1 .
Autophagy Induction
PF-06409577 has been found to induce autophagy in macrophages . Autophagy is a cellular process that helps maintain homeostasis by removing unnecessary or dysfunctional components .
Osteosarcoma Cell Growth Inhibition
PF-06409577 has been found to inhibit the growth of osteosarcoma cells . It activates AMPK signaling, which leads to the inhibition of cell growth .
Potential Treatment for Diabetic Nephropathy
PF-06409577 has potential as a therapeutic agent for diabetic nephropathy . Diabetic nephropathy is a complication of diabetes that can lead to kidney failure .
Mechanism of Action
properties
IUPAC Name |
6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXLWCFSUSXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid | |
CAS RN |
1467057-23-3 | |
Record name | PF-06409577 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467057233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06409577 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A89WAM8FBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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